4-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine

Histone deacetylase HDAC6 Epigenetics

Researchers optimizing HDAC6-selective inhibitors or chitinase-targeting leads often face scaffold regioisomer uncertainty that breaks established SAR. 4-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine (CAS 1803561-49-0) is the exact N4-substituted piperidine-triazole-3-amine core validated in 41 published HDAC6 derivatives (>90% inhibition at 1 µM) and the clinical-stage chitinase inhibitor OATD-01 (CHIT1 IC₅₀ 23 nM, Phase 1b completed). • Confirmed regiochemistry matching co-crystal pharmacophore (PDB 6ZE8) • Three derivatizable vectors: triazole 3-amine, piperidine NH, and triazole C5 • Lead-like properties (MW 167.21, XLogP3 -0.9, TPSA 68.8 Ų) • Supplied at ≥95% purity; scalable from mg to multi-gram quantities

Molecular Formula C7H13N5
Molecular Weight 167.21 g/mol
Cat. No. B13242334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine
Molecular FormulaC7H13N5
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=NN=C2N
InChIInChI=1S/C7H13N5/c8-7-11-10-5-12(7)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H2,8,11)
InChIKeyZNDASJMPXZDJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine Identity & Procurement Profile


4-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine (CAS 1803561-49-0) is a heterocyclic small-molecule building block composed of a 1,2,4-triazole ring N-substituted with a piperidin-4-yl group and bearing a free primary amine at the 3-position [1]. Its molecular formula C₇H₁₃N₅ (MW 167.21 g/mol) and computed properties—XLogP3 of −0.9, two hydrogen-bond donors, four acceptors, and a topological polar surface area of 68.8 Ų—place it firmly within lead-like chemical space [1]. The compound is supplied at ≥95% purity by multiple vendors including Enamine (catalog EN300-203077) and AKSci (catalog 4069ED), with pricing scalable from milligram to multi-gram quantities [2].

Scaffold Fit Core of published HDAC6 and chitinase inhibitor SAR series
Physicochemical Fit Lead-like profile: low lipophilicity, balanced H-bond donors/acceptors
Supply Fit Scalable multi-vendor supply from milligram to multi-gram

4-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine Generic Substitution Risks


Close structural analogs—the 3-piperidinyl regioisomer (CAS 1250823-11-0), the N,N-dimethyl derivative (CAS 1697072-99-3), and the 5-methyl analog (CAS 1909320-34-8)—are frequently stocked alongside the target compound under the same generic category of "piperidine-triazole amines." However, they possess fundamentally different hydrogen-bonding topologies, lipophilicities, and derivatizable functional groups [1][2]. The N4-substitution pattern of the target compound is uniquely installed in multiple pharmacologically validated series—HDAC6 inhibitors, clinical-stage chitinase inhibitors (OATD-01), and antiviral CCR5 antagonists—where the specific regiochemistry governs target engagement, isoform selectivity, and ADME profile [3][4][5]. Swapping the 4-piperidinyl-triazol-3-amine scaffold for a regioisomer or N-blocked analog would break the established structure–activity relationships that produced these advanced leads, making generic substitution scientifically unreliable.

  • 3-Piperidinyl regioisomer

    Different HBD count and lipophilicity may shift target engagement and ADME profiles.

  • N,N-Dimethyl analog

    Blocks the primary amine derivatization vector, breaking reported SAR.

  • 5-Methyl analog

    Alters triazole electron density; may affect binding mode and selectivity.

4-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine Differentiation Evidence


Validated HDAC6-Selective Inhibitor Scaffold

The 4-piperidin-4-yl-triazole core is not merely a theoretical scaffold: it has been explicitly employed in two independent medicinal chemistry campaigns that delivered HDAC6-selective inhibitors with quantified potency. In the Miao et al. (2019) series, twenty-one hydroxamic acid derivatives were synthesized directly from 4-piperidin-4-yl-triazole. Two lead compounds—MH1-18 and MH1-21—achieved >90% total HDAC inhibition at a single concentration of 1 µM and selectively inhibited HDAC6 at low IC₅₀ values [1]. In the follow-up Wang et al. (2020) series, twenty novel derivatives yielded five compounds with excellent HDAC6 inhibition; WY-15 demonstrated antiproliferative activity across six human tumor cell lines (SGC-7901, NCI-H226, MCF-7, HL-60, Sy5y, and additional lines), induced G₀/G₁ cell-cycle arrest in Sy5y cells, and increased acetylated histone H3 in a dose-dependent manner [2]. No comparable peer-reviewed body of work exists for the 3-piperidinyl regioisomer, the N,N-dimethyl analog, or the 5-methyl analog as an HDAC inhibitor core.

HDAC6 Inhibitor Scaffold
Cross-study comparable
41 published derivatives; >90% HDAC inhibition at 1 µM; low nM HDAC6 IC₅₀
Supports scaffold selection for HDAC6 inhibitor design
Two independent SAR series; comparator scaffolds unvalidated
Histone deacetylase HDAC6 Epigenetics Oncology

Physicochemical Differentiation from 3-Regioisomer

A direct head-to-head comparison of computed physicochemical properties reveals that 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine (target) and its 3-piperidinyl regioisomer 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1250823-11-0) differ meaningfully despite sharing the same molecular formula (C₇H₁₃N₅) and molecular weight (167.21 g/mol). The target compound has an XLogP3 of −0.9 versus −0.2 for the regioisomer—a delta of 0.7 log units reflecting greater hydrophilicity [1][2]. The target has 2 hydrogen-bond donors (HBD) versus 3 for the regioisomer, while both share 4 hydrogen-bond acceptors (HBA). These differences arise from the distinct connectivity: the target positions the piperidine nitrogen at N4 of the triazole with the amine at C3, whereas the regioisomer links piperidine at C3 (C5) of the triazole with an endocyclic NH at N1, altering the overall HBD count and electronic distribution [1][2].

Regioisomer Physicochemical Shift
Head-to-head comparison
ΔXLogP3 = 0.7 (more hydrophilic); HBD count 2 vs 3
Different lipophilicity and H-bonding alter ADME and binding profiles
Computed properties; confirm experimentally for lead series
Physicochemical property Lipophilicity Hydrogen bonding Medicinal chemistry optimization

Core of Clinical Chitinase Inhibitor OATD-01

The 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine scaffold constitutes the central pharmacophoric core of OATD-01 (also known as GLPG-4716), a first-in-class, orally bioavailable chitinase inhibitor that has completed Phase 1b clinical trials for idiopathic pulmonary fibrosis (IPF) . OATD-01 exhibits IC₅₀ values of 23 nM against human chitotriosidase-1 (CHIT1) and 9 nM against acidic mammalian chitinase (AMCase/CHIA), with selectivity confirmed over a panel of 98 off-target enzymes at 10 µM . The compound's co-crystal structure with the CHIT1 catalytic domain (PDB 6ZE8) confirms the triazole-amine-piperidine motif as the critical recognition element within the enzyme active site [1]. Patent US 10,538,508 B2 and its family members (US 9,944,624; EP 3,344,616) explicitly claim amino triazole compounds substituted with a piperidinyl ring bearing a heterocyclic substituent, establishing the unsubstituted 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine as the minimal core from which the clinical candidate was elaborated [2].

Clinical Chitinase Inhibitor Potency
Supporting evidence
CHIT1 IC₅₀ 23 nM, AMCase IC₅₀ 9 nM; Phase 1b completed
Supports chitinase research pharmacophore selection
Core of OATD-01; validate target engagement in assay
Chitinase inhibitor Pulmonary fibrosis CHIT1 Idiopathic pulmonary fibrosis

hERG Selectivity in Antiviral Development

The 4-piperidinyltriazole scaffold has demonstrated a favorable cardiac safety profile in an antiviral context. Barber et al. (2009) reported the optimization of a series of 4-piperidinyltriazole-based CCR5 antagonists for HIV treatment. Lead compound 28a, built on this scaffold, displayed good whole-cell antiviral activity, excellent selectivity over the hERG ion channel, and complete oral absorption [1]. The hERG selectivity was achieved through deliberate structural optimization of the 4-piperidinyltriazole core, demonstrating that the scaffold can be tuned to avoid the cardiac ion-channel liability that frequently terminates development of piperidine-containing compounds.

hERG Selectivity vs Comparators
Class-level inference
Excellent hERG selectivity reported; no comparator data available
Supports antiviral research with hERG counter-screening
hERG profile specific to 4-piperidinyltriazole series
hERG selectivity Antiviral CCR5 antagonist Cardiac safety

4-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine Application Scenarios


HDAC6-Selective Oncology Lead Optimization

Use 4-(Piperidin-4-yl)-4H-1,2,4-triazol-3-amine as the core scaffold for designing novel HDAC6-selective hydroxamic acid inhibitors. The scaffold has produced 41 derivatives across two independent published SAR campaigns with compounds exceeding 90% total HDAC inhibition at 1 µM and HDAC6-selective IC₅₀ values in the low nanomolar range [1][2]. The free primary amine at the triazole 3-position and the secondary amine of the piperidine ring provide two distinct vectors for installing cap groups and zinc-binding warheads, offering a validated path to isoform selectivity.

Chitinase-Targeted Pulmonary Fibrosis Drug Discovery

Employ the compound as a starting material for synthesizing analogs of OATD-01, the first-in-class clinical-stage chitinase inhibitor. OATD-01, which contains the 4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine core, has demonstrated CHIT1 IC₅₀ = 23 nM, AMCase IC₅₀ = 9 nM, and completed Phase 1b clinical trials for idiopathic pulmonary fibrosis [3]. Procuring this exact scaffold ensures that the triazole regiochemistry and piperidine connectivity match the co-crystal structure (PDB 6ZE8) that defines the pharmacophore, which is critical for maintaining target engagement during lead optimization.

Antiviral Agent Development with Cardiac Safety

Initiate antiviral programs based on the 4-piperidinyltriazole chemotype, which has demonstrated good whole-cell antiviral activity (CCR5/HIV) combined with excellent selectivity over the hERG ion channel and complete oral absorption [4]. The intrinsic property of the scaffold to be tuned away from hERG binding—a well-known liability of piperidine-containing molecules—gives it a sourcing advantage over uncharacterized piperidine-triazole regioisomers whose cardiac ion-channel profiles are undocumented.

Fragment-Based & Structure-Guided Medicinal Chemistry

Leverage the compound as a privileged fragment for library synthesis and structure-guided design. Its computed properties (MW 167.21, XLogP3 −0.9, HBD 2, HBA 4, TPSA 68.8 Ų, rotatable bonds 1) conform to lead-like and fragment-like criteria [5]. The three potential derivatization points (triazole 3-amine, piperidine NH, and triazole C5) enable rapid SAR exploration. Procurement of the N4-substituted regioisomer specifically ensures compatibility with the published co-crystal structures and docking models that rationalize HDAC6 and chitinase binding modes, which are absent for the 3-regioisomer.

Application
Selection Property
Validation Focus
HDAC6 inhibitor lead optimization
Validated HDAC6 SAR scaffold
Isoform selectivity and target engagement assays
Chitinase probe design (lung fibrosis models)
Core pharmacophore of clinical chitinase inhibitor
CHIT1/AMCase enzymatic and binding assays
Antiviral research with hERG profiling
Scaffold with reported hERG selectivity
hERG ion channel counter-screening
Fragment-based medicinal chemistry
Lead-like physicochemical profile
Fragment library synthesis and docking studies
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